19-Oxo-11-deoxycorticosterone acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

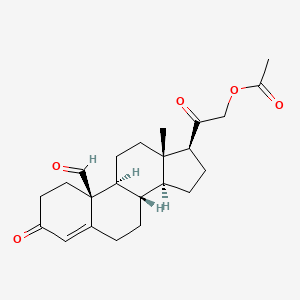

19-Oxo-11-deoxycorticosterone acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H30O5 and its molecular weight is 386.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Adrenal Insufficiency Treatment

One of the primary applications of 19-Oxo-11-deoxycorticosterone acetate is in the treatment of adrenal insufficiency. It serves as a replacement therapy for patients with conditions such as Addison's disease, where the adrenal glands do not produce sufficient steroid hormones. The compound helps restore electrolyte balance and manage blood pressure by promoting sodium retention while regulating potassium levels .

Congenital Adrenal Hyperplasia

In congenital adrenal hyperplasia (CAH), particularly due to 21-hydroxylase deficiency, this compound can be utilized as part of the management strategy. Elevated levels of adrenal androgens are characteristic of this condition, and administering this compound may help mitigate some symptoms associated with androgen excess .

Castration-resistant Prostate Cancer

Emerging research indicates that this compound may play a role in the progression of castration-resistant prostate cancer (CRPC). Studies suggest that 11-oxygenated steroids, including this compound, could act as potent agonists for androgen receptors, potentially contributing to tumor growth in androgen-independent pathways . This highlights its potential as a biomarker for assessing disease progression and treatment response.

Case Study: Adrenal Insufficiency Management

A clinical study demonstrated that patients receiving this compound showed significant improvements in serum electrolyte levels and overall clinical status compared to those on standard glucocorticoid therapy alone. The study highlighted the importance of monitoring plasma levels of this steroid to optimize treatment outcomes .

Research on Prostate Cancer

Recent studies have reported elevated levels of this compound in patients with CRPC. These findings suggest that monitoring this compound could provide insights into disease progression and inform treatment decisions regarding androgen deprivation therapies .

Comparative Data Table

| Application Area | Mechanism of Action | Clinical Outcomes |

|---|---|---|

| Adrenal Insufficiency | Sodium retention via mineralocorticoid receptor binding | Improved electrolyte balance; reduced symptoms |

| Congenital Adrenal Hyperplasia | Regulation of adrenal androgen levels | Mitigation of androgen excess symptoms |

| Castration-resistant Prostate Cancer | Androgen receptor agonism | Potential tumor growth promotion; biomarker utility |

Propriétés

Numéro CAS |

88378-35-2 |

|---|---|

Formule moléculaire |

C23H30O5 |

Poids moléculaire |

386.5 g/mol |

Nom IUPAC |

[2-[(8S,9S,10S,13S,14S,17S)-10-formyl-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O5/c1-14(25)28-12-21(27)20-6-5-18-17-4-3-15-11-16(26)7-10-23(15,13-24)19(17)8-9-22(18,20)2/h11,13,17-20H,3-10,12H2,1-2H3/t17-,18-,19-,20+,22-,23+/m0/s1 |

Clé InChI |

QFLMESOQPFFEMD-ZNHHMURHSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=O)C |

SMILES isomérique |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C=O)C |

SMILES canonique |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=O)C |

Synonymes |

19-oxo-11-deoxycorticosterone acetate 19-oxo-DOCA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.